N-(4-acetylphenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea
Overview
Description
N-(4-acetylphenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09324893 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA-Binding Studies and Biological Activities
N-(4-acetylphenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea is related to a class of compounds that have been synthesized and characterized for their potential anti-cancer properties through DNA interaction studies. Preliminary investigations into these compounds, including similar acylthioureas, have shown promising DNA-binding constants and have been studied for antioxidant, cytotoxic, antibacterial, and antifungal activities against various agents and organisms (Tahir et al., 2015).
Crystal Structure and Plant-Growth Regulation
Research into the structural properties and applications of thiourea derivatives has identified N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea, a closely related compound, as a significant plant-growth regulator. This compound has demonstrated selective recognition for Hg2+ over other metal ions in DMSO solutions, showcasing its potential in agricultural and environmental sciences (Hu et al., 2016).
Antioxidant Activity and Toxicity Mitigation
Another area of application for thiourea derivatives is in mitigating toxicity through antioxidant activity. A study evaluating benzothiazole and thiourea derivatives found that these compounds could significantly inactivate reactive chemical species, demonstrating potential for treating conditions like acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Antibacterial and Antifungal Activity
Further research on thiourea derivatives, including compounds synthesized from 2-thiouracil-5-sulphonamide, has shown significant antibacterial and antifungal activities. These studies contribute to the understanding of thiourea's potential in developing new antimicrobial agents (Fathalla et al., 2005).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives have also been recognized for their enzyme inhibitory properties and ability to act as sensing probes for mercury detection. Studies on various thiourea compounds have explored their anti-cholinesterase activity and potential as fluorescent probes for mercury, highlighting their versatility in biochemical and environmental applications (Rahman et al., 2021).
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(2-hydroxy-4-methylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-3-8-14(15(20)9-10)18-16(21)17-13-6-4-12(5-7-13)11(2)19/h3-9,20H,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIIOCPKPPPCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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